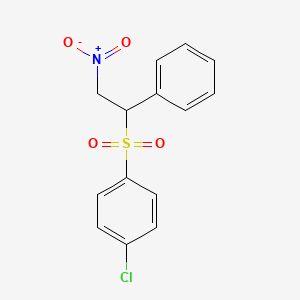
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom, a nitro group, and a phenylethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene typically involves multiple steps. One common method includes the nitration of 1-chloro-4-phenylethanesulfonylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenylethanesulfonyl group can be oxidized to sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or dimethylamine in solvents like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino-substituted benzene derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Similar structure but lacks the phenylethanesulfonyl group.
1-Chloro-2-nitrobenzene: Positional isomer with the nitro group in a different position.
4-Nitrophenylsulfonyl chloride: Contains the nitro and sulfonyl groups but lacks the chlorine atom.
Uniqueness: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions.
Properties
CAS No. |
42604-93-3 |
|---|---|
Molecular Formula |
C14H12ClNO4S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-chloro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-6-8-13(9-7-12)21(19,20)14(10-16(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
IJSMUPNAJFUWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)

silyl sulfate](/img/structure/B14652319.png)
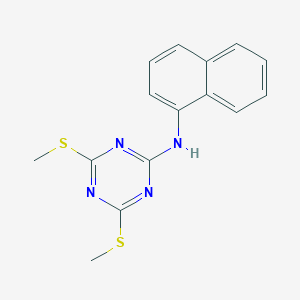
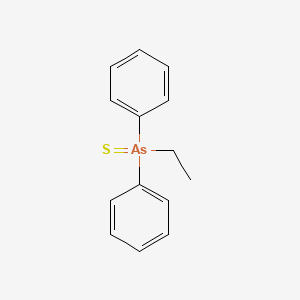
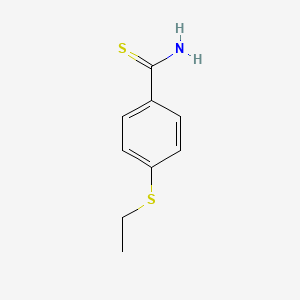

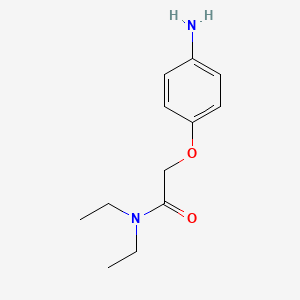
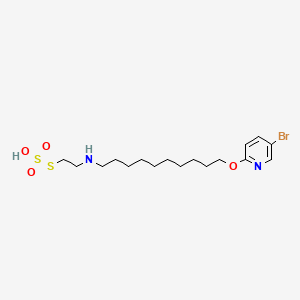
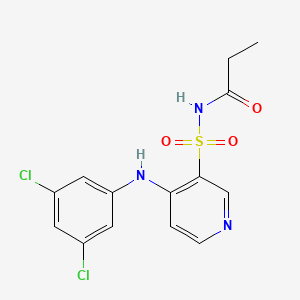
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
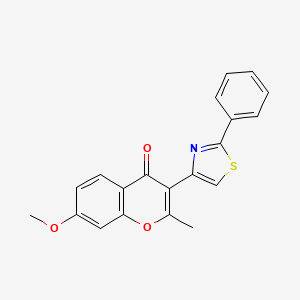
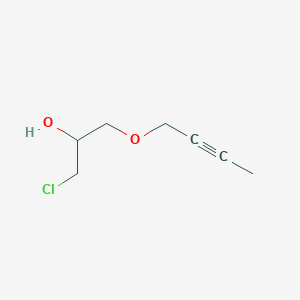
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
